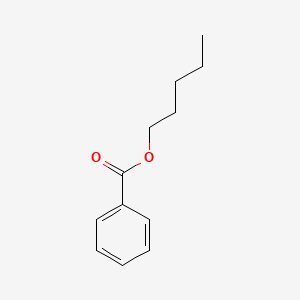
Pentyl benzoate
Cat. No. B1580521
Key on ui cas rn:
2049-96-9
M. Wt: 192.25 g/mol
InChI Key: QKNZNUNCDJZTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06746729B1
Procedure details


To a stirred solution of acrylic acid 6-{6-[4-(6-hydroxyhexyloxy)phenylethynyl]-naphthalen-2-yloxy)hexyl ester (1.05 g), 5-[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-hydroxybenzoic acid pentyl ester (1.12 g) and triphenylphosphine (0.59 g) in tetrahydrofuran (20 ml) was added under argon and in a dropwise fashion diethyl azodicarboxylate (DEAD, 0.39 g). Upon complete addition, the reaction mixture was stirred at room temperature overnight, and the solvent was then removed under reduced pressure to give a residue which was purified by flash chromatography using a silica-gel column and cyclohexane/ethyl acetate (8/2) as eluent to give 0.66 g of 5-[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-[6-[4-[6-(6-acryloyloxyhexyloxy)naphtha len-2-ylethynyl]phenoxy]hexyloxy]benzoyloxy]benzoic acid pentyl ester as white crystalline material. K 39° C. N 113° C. I.
Name
acrylic acid 6-{6-[4-(6-hydroxyhexyloxy)phenylethynyl]-naphthalen-2-yloxy)hexyl ester
Quantity
1.05 g
Type
reactant
Reaction Step One

Name
5-[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-hydroxybenzoic acid pentyl ester
Quantity
1.12 g
Type
reactant
Reaction Step One


Name
diethyl azodicarboxylate
Quantity
0.39 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
OCCCCCCOC1C=CC(C#CC2C=C3C(=CC=2)C=C(OCCCCCCOC(=O)C=C)C=C3)=CC=1.[CH2:39]([O:44][C:45](=[O:74])[C:46]1[CH:51]=[C:50](OC(=O)C2C=CC(OCCCCCCOC(=O)C=C)=CC=2)[CH:49]=[CH:48][C:47]=1O)[CH2:40][CH2:41][CH2:42][CH3:43].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>O1CCCC1>[CH2:39]([O:44][C:45](=[O:74])[C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1)[CH2:40][CH2:41][CH2:42][CH3:43]
|
Inputs


Step One
|
Name
|
acrylic acid 6-{6-[4-(6-hydroxyhexyloxy)phenylethynyl]-naphthalen-2-yloxy)hexyl ester
|
|
Quantity
|
1.05 g
|
|
Type
|
reactant
|
|
Smiles
|
OCCCCCCOC1=CC=C(C=C1)C#CC=1C=C2C=CC(=CC2=CC1)OCCCCCCOC(C=C)=O
|
|
Name
|
5-[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-hydroxybenzoic acid pentyl ester
|
|
Quantity
|
1.12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)OC(C1=C(C=CC(=C1)OC(C1=CC=C(C=C1)OCCCCCCOC(C=C)=O)=O)O)=O
|
|
Name
|
|
|
Quantity
|
0.59 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
diethyl azodicarboxylate
|
|
Quantity
|
0.39 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon complete addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was then removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a residue which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by flash chromatography
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCC)OC(C1=CC=CC=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
